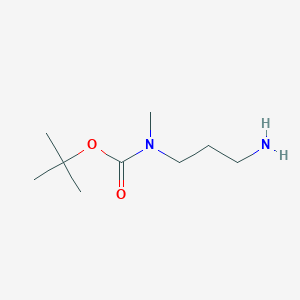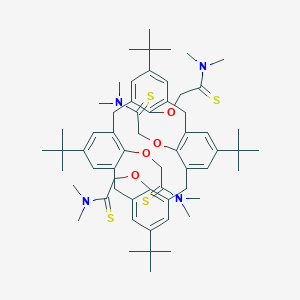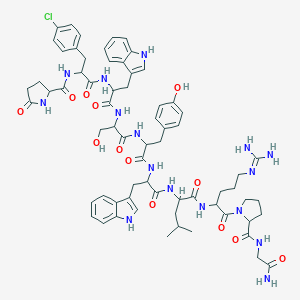
LHRH, 4-Clphe(2)-Trp(3,6)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LHRH, 4-Clphe(2)-Trp(3,6)- is a synthetic peptide analog of the natural gonadotropin-releasing hormone (GnRH). It has been extensively studied for its potential applications in scientific research, particularly in the fields of reproductive biology and endocrinology.
Mecanismo De Acción
LHRH, 4-Clphe(2)-Trp(3,6)- acts by binding to the LHRH receptor in the pituitary gland, which stimulates the release of LH and FSH. These hormones then stimulate the production and release of sex hormones, such as testosterone and estrogen. LHRH, 4-Clphe(2)-Trp(3,6)- also inhibits the production of sex hormones by blocking the production of LH and FSH.
Efectos Bioquímicos Y Fisiológicos
LHRH, 4-Clphe(2)-Trp(3,6)- has several biochemical and physiological effects, including:
1. Stimulation of LH and FSH production: LHRH, 4-Clphe(2)-Trp(3,6)- stimulates the release of LH and FSH, which are essential for normal reproductive function.
2. Inhibition of sex hormone production: LHRH, 4-Clphe(2)-Trp(3,6)- inhibits the production of sex hormones, which can be beneficial in the treatment of certain types of cancer.
3. Regulation of the HPG axis: LHRH, 4-Clphe(2)-Trp(3,6)- helps to regulate the production and release of sex hormones by the HPG axis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
LHRH, 4-Clphe(2)-Trp(3,6)- has several advantages and limitations for lab experiments, including:
Advantages:
1. High purity and stability: LHRH, 4-Clphe(2)-Trp(3,6)- is synthesized using SPPS techniques, which ensures high purity and stability of the final product.
2. Wide range of applications: LHRH, 4-Clphe(2)-Trp(3,6)- can be used in various research applications, including reproductive biology, endocrinology, and cancer research.
3. Well-established research tool: LHRH, 4-Clphe(2)-Trp(3,6)- has been extensively studied and is a well-established research tool in the scientific community.
Limitations:
1. Expensive: LHRH, 4-Clphe(2)-Trp(3,6)- is relatively expensive compared to other research tools.
2. Limited availability: LHRH, 4-Clphe(2)-Trp(3,6)- may not be readily available in some research facilities.
3. Limited solubility: LHRH, 4-Clphe(2)-Trp(3,6)- has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research involving LHRH, 4-Clphe(2)-Trp(3,6)-, including:
1. Development of new analogs: Researchers are exploring the development of new LHRH analogs with improved potency and selectivity.
2. Application in drug development: LHRH, 4-Clphe(2)-Trp(3,6)- may have potential applications in the development of new drugs for the treatment of cancer and other diseases.
3. Study of neuroendocrine function: LHRH, 4-Clphe(2)-Trp(3,6)- may be used to study the regulation of neuroendocrine function and its role in various physiological processes.
Conclusion:
LHRH, 4-Clphe(2)-Trp(3,6)- is a synthetic peptide analog of the natural gonadotropin-releasing hormone that has been extensively studied for its potential applications in scientific research. It has a wide range of applications in reproductive biology, endocrinology, and cancer research. While it has several advantages as a research tool, it also has limitations, including its cost and limited solubility. However, with ongoing research, LHRH, 4-Clphe(2)-Trp(3,6)- may continue to be an important tool in the study of various physiological processes.
Métodos De Síntesis
LHRH, 4-Clphe(2)-Trp(3,6)- is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by cleavage and purification. The final product is a highly pure and stable peptide that can be used for various research applications.
Aplicaciones Científicas De Investigación
LHRH, 4-Clphe(2)-Trp(3,6)- has been used in a wide range of scientific research applications, including:
1. Reproductive Biology: LHRH, 4-Clphe(2)-Trp(3,6)- has been used to study the regulation of reproductive function in both males and females. It has been shown to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are essential for normal reproductive function.
2. Endocrinology: LHRH, 4-Clphe(2)-Trp(3,6)- has been used to study the regulation of the hypothalamic-pituitary-gonadal (HPG) axis, which is responsible for the production and regulation of sex hormones. It has also been used to study the effects of various hormones and drugs on the HPG axis.
3. Cancer Research: LHRH, 4-Clphe(2)-Trp(3,6)- has been used as a potential treatment for various types of cancer, including prostate and breast cancer. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the production of sex hormones.
Propiedades
Número CAS |
143873-63-6 |
|---|---|
Nombre del producto |
LHRH, 4-Clphe(2)-Trp(3,6)- |
Fórmula molecular |
C67H83ClN16O13 |
Peso molecular |
1355.9 g/mol |
Nombre IUPAC |
N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C67H83ClN16O13/c1-36(2)27-49(59(90)77-48(13-7-25-72-67(70)71)66(97)84-26-8-14-55(84)65(96)75-34-56(69)87)78-62(93)52(30-39-32-73-45-11-5-3-9-43(39)45)81-61(92)51(29-38-17-21-42(86)22-18-38)80-64(95)54(35-85)83-63(94)53(31-40-33-74-46-12-6-4-10-44(40)46)82-60(91)50(28-37-15-19-41(68)20-16-37)79-58(89)47-23-24-57(88)76-47/h3-6,9-12,15-22,32-33,36,47-55,73-74,85-86H,7-8,13-14,23-31,34-35H2,1-2H3,(H2,69,87)(H,75,96)(H,76,88)(H,77,90)(H,78,93)(H,79,89)(H,80,95)(H,81,92)(H,82,91)(H,83,94)(H4,70,71,72) |
Clave InChI |
KGEVHQGYWMMHDT-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)Cl)NC(=O)C8CCC(=O)N8 |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)Cl)NC(=O)C8CCC(=O)N8 |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)Cl)NC(=O)C8CCC(=O)N8 |
Secuencia |
XXWSYWLRPG |
Sinónimos |
D-pClPhe(2)-Trp(3)-Trp(6)-LHRH GnRH, D-pClPhe(2)-Trp(3)-Trp(6)- LHRH, 4-ClPhe(2)-Trp(3,6)- LHRH, D-pClPhe(2)-Trp(3)-Trp(6)- LHRH, D-pClphenylalanyl(2)-tryptophyl(3)-tryptophan(6)- LHRH-PTT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



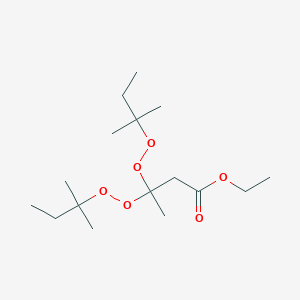
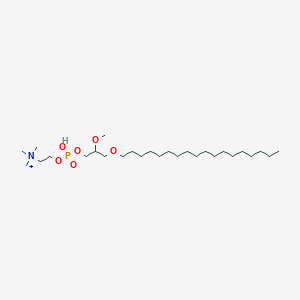
![[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol](/img/structure/B132528.png)
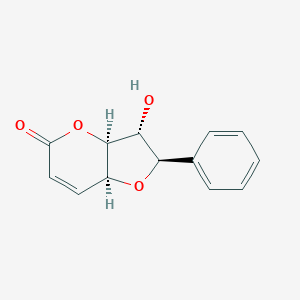
![benzyl N-[(1S,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S)-5-oxooxolan-2-yl]pentyl]carbamate](/img/structure/B132540.png)
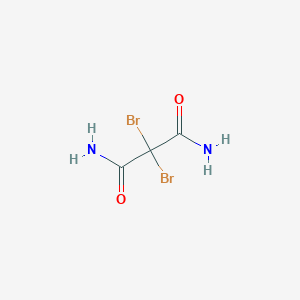
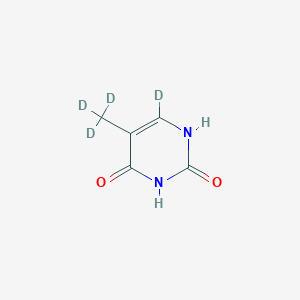
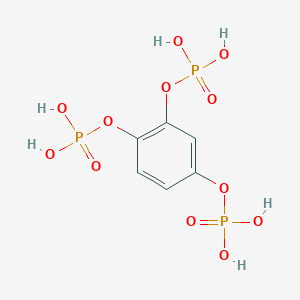
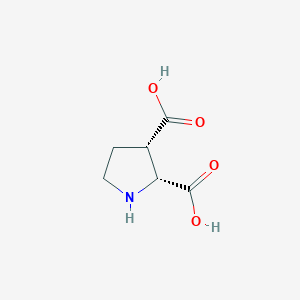
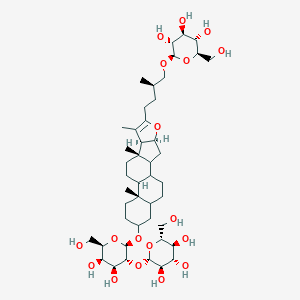
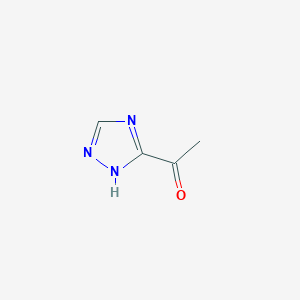
![1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea](/img/structure/B132565.png)
